1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazole ring, which is known for its biological activity and versatility in drug design. The compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The compound is cataloged under the CAS number 1060181-79-4, which facilitates its identification and sourcing in chemical databases and literature. It is synthesized through specific chemical reactions that involve multiple steps and reagents.
This compound falls under the category of triazole derivatives, which are notable for their applications in antifungal, antibacterial, and anticancer therapies. The presence of a piperidine moiety further enhances its pharmacological profile.
The synthesis of 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves a multi-step process that includes:
The synthesis may employ various techniques such as microwave-assisted synthesis for enhanced efficiency and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to favor the desired product formation.
The molecular formula of the compound is , with a molecular weight of 341.41 g/mol. The structure can be represented using SMILES notation as COc1ccc(-c2cc(=O)n(CC(=O)N3CCCC(C)C3)cn2)cc1.
Key structural features include:
The compound can undergo various chemical reactions typical for triazole derivatives, including:
Each reaction step must be carefully controlled to prevent side reactions and ensure high yields of the desired product.
The mechanism of action for 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one likely involves:
Preliminary studies may indicate specific targets within cellular pathways that are affected by this compound, warranting further investigation.
While specific physical properties such as melting point or boiling point are often not disclosed in initial research phases, general characteristics include:
Chemical stability under various conditions (e.g., light, heat) is crucial for storage and application. The compound's reactivity profile suggests it can participate in various chemical transformations typical for triazoles.
The compound has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity, highlighting the importance of continued research into its properties and applications in medicinal chemistry.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: